3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Medicinal Chemistry Scaffold Diversification Physicochemical Profiling

3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1429893-25-3, C₁₂H₁₀BrFN₂O, MW 297.12 g/mol) is a heterocyclic building block belonging to the pyrazolo[5,1-b][1,3]oxazine class. Its core scaffold is recognized in the patent literature as a privileged structure for PDE4 isozyme inhibition, and derivatives bearing the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine motif have demonstrated binding affinity for the PDE4B isoform.

Molecular Formula C12H10BrFN2O
Molecular Weight 297.12 g/mol
Cat. No. B8228273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Molecular FormulaC12H10BrFN2O
Molecular Weight297.12 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)OC1
InChIInChI=1S/C12H10BrFN2O/c13-10-11(8-2-4-9(14)5-3-8)15-16-6-1-7-17-12(10)16/h2-5H,1,6-7H2
InChIKeyCXEMAQKHSSUHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1429893-25-3) — Core Scaffold Identity and Procurement Baseline


3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1429893-25-3, C₁₂H₁₀BrFN₂O, MW 297.12 g/mol) is a heterocyclic building block belonging to the pyrazolo[5,1-b][1,3]oxazine class . Its core scaffold is recognized in the patent literature as a privileged structure for PDE4 isozyme inhibition, and derivatives bearing the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine motif have demonstrated binding affinity for the PDE4B isoform . The compound features a bromine atom at position 3 and a 4-fluorophenyl group at position 2, establishing a specific electronic and steric profile that governs its reactivity in cross‑coupling chemistry and its utility as a late‑stage diversification intermediate .

Why Generic Substitution of 3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Fails — Comparator‑Driven Evidence


Superficially similar pyrazolo[5,1-b][1,3]oxazine congeners cannot be interchanged without altering downstream physicochemical and reactivity outcomes. The unsubstituted core (CAS 1383675-84-0) lacks the bromine handle required for metal‑catalyzed cross‑coupling, functionally excluding it from many diversification workflows . The des‑fluorophenyl analog (CAS 1429903-85-4) exhibits a predicted boiling point of 304.8±30.0 °C and a density of 1.90±0.1 g/cm³, reflecting substantially different intermolecular forces and packing compared with the target compound’s 403.2±45.0 °C and 1.67±0.1 g/cm³ . Conversely, the 7‑methyl analog (CAS 1429893-29-7) introduces a stereocenter and additional hydrophobic bulk (MW 311.15, predicted bp 404.7±45.0 °C) , which can alter metabolic stability and target engagement in final active molecules. These quantitative differences in molecular weight, boiling point, density, and reactive functionality make blind substitution scientifically indefensible in any structure‑activity relationship (SAR) or process‑chemistry campaign.

3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine — Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Elemental Composition Differentiation from the Unsubstituted Scaffold

The target compound has a molecular weight of 297.12 g/mol (C₁₂H₁₀BrFN₂O), representing a 139% increase over the unsubstituted core scaffold 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1383675-84-0, MW 124.14 g/mol, C₆H₈N₂O) . This mass differential is driven by the bromine (79.9 Da) and 4-fluorophenyl (95.1 Da) substituents, which together contribute 175.0 Da of additional mass and fundamentally alter logP, polar surface area, and hydrogen‑bonding capacity .

Medicinal Chemistry Scaffold Diversification Physicochemical Profiling

Predicted Boiling Point Delineation from the Des‑Fluorophenyl Analog

The target compound’s predicted boiling point is 403.2±45.0 °C, which is 98.4 °C higher than that of the des‑fluorophenyl analog 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1429903-85-4, predicted bp 304.8±30.0 °C) . This substantial elevation reflects the increased molecular surface area and polarizability conferred by the 4-fluorophenyl ring .

Process Chemistry Purification Thermal Stability

Predicted Density as a Crystallinity and Formulation Discriminator

The predicted density of the target compound is 1.67±0.1 g/cm³, which is intermediate between the des‑fluorophenyl analog (1.90±0.1 g/cm³) and the 7‑methyl analog (1.61±0.1 g/cm³) . This density ordering (7‑methyl < target < des‑F) correlates inversely with the number of heavy atoms capable of close‑packing interactions .

Solid-State Chemistry Formulation Crystallography

Reactive Handle Differentiation: C3‑Bromo Enables Suzuki–Miyaura Diversification Virtually Absent in the Unsubstituted Scaffold

The C3‑bromine substituent on the target compound enables direct Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids, a transformation that is structurally impossible for the unsubstituted core scaffold (CAS 1383675-84-0) . Patent WO 2017/145013 explicitly describes 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine‑2‑carboxamide derivatives as PDE4B inhibitors, where the C2‑(hetero)aryl substitution—installable via Suzuki coupling of a C2‑bromo or C3‑bromo intermediate—is essential for PDE4B binding affinity . The target compound’s C3‑bromo thus serves as a direct entry point into the PDE4 inhibitor chemical space, whereas the unsubstituted scaffold requires additional functionalization steps.

Synthetic Methodology Cross-Coupling Library Synthesis

Kinase Inhibition Class‑Level Evidence: Pyrazolo‑Oxazine Scaffold Activity Against p38α MAP Kinase

A closely related 3‑(4-fluorophenyl)‑2‑pyridin‑4‑yl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine analog (ChEMBL364340) demonstrated an IC₅₀ of 460 nM against human p38α mitogen‑activated protein kinase in a BindingDB‑curated assay . The target compound shares the identical 3‑(4-fluorophenyl)‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine core with a bromine in place of the pyridyl group; this bromine can be replaced via Suzuki coupling to generate focused libraries around the 460 nM starting point .

Kinase Inhibition p38α MAPK Inflammation

Optimal Research and Industrial Application Scenarios for 3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine


Suzuki–Miyaura Diversification for PDE4B‑Targeted Library Synthesis

The C3‑bromine substituent makes this compound an ideal diversification point for parallel synthesis of PDE4B inhibitor candidates. As evidenced by patent WO 2017/145013, 6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑2‑carboxamide derivatives require (hetero)aryl substitution at the C2 or C3 position for PDE4B binding . The target compound’s bromine handle allows direct Suzuki coupling with commercially available boronic acids, enabling rapid analog generation without the need for halogenation steps required when starting from the unsubstituted scaffold (CAS 1383675-84-0) .

p38α MAP Kinase Inhibitor Lead Optimization Using the 4‑Fluorophenyl Pharmacophore

The 4‑fluorophenyl group at C2 is a critical pharmacophoric element shared with ChEMBL364340, which exhibits an IC₅₀ of 460 nM against p38α MAP kinase . The target compound retains this fluorophenyl moiety while providing the C3‑bromine as a synthetic exit vector for structure‑activity relationship exploration. Medicinal chemistry teams can systematically replace the bromine with diverse (hetero)aryl groups to optimize potency beyond the 460 nM baseline while maintaining the fluorophenyl‑mediated binding interactions .

Physicochemical Property‑Driven Building Block Selection for CNS Drug Discovery

With a molecular weight of 297.12 g/mol and a predicted boiling point of 403.2±45.0 °C, the target compound occupies a favorable property space for CNS‑penetrant lead generation: its MW is well below the typical CNS cutoff of ~400 Da, and the presence of both bromine and fluorine enables fine‑tuning of lipophilicity and metabolic stability . The 98% purity specification provided by vendors such as Bidepharm, with batch‑specific CoA including NMR, HPLC, and GC data, supports reproducibility in early‑stage CNS discovery programs where impurity‑driven false positives are a known risk .

Solid‑State SAR and Pre‑Formulation Screening

The predicted density of 1.67±0.1 g/cm³, situated between the denser des‑fluorophenyl analog (1.90 g/cm³) and the less dense 7‑methyl analog (1.61 g/cm³), makes the target compound a useful probe for investigating how substituent effects modulate crystal packing and solubility within the pyrazolo‑oxazine series . Pre‑formulation scientists selecting a crystalline intermediate for salt or co‑crystal screens can use this density information to anticipate mechanical properties and hygroscopicity trends before committing to large‑scale synthesis .

Quote Request

Request a Quote for 3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.